N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide
CAS No.: 1797535-25-1
Cat. No.: VC7288389
Molecular Formula: C15H23N5O2S
Molecular Weight: 337.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797535-25-1 |
|---|---|
| Molecular Formula | C15H23N5O2S |
| Molecular Weight | 337.44 |
| IUPAC Name | N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]butane-1-sulfonamide |
| Standard InChI | InChI=1S/C15H23N5O2S/c1-2-3-10-23(21,22)19-12-13-4-8-20(9-5-13)15-14(11-16)17-6-7-18-15/h6-7,13,19H,2-5,8-10,12H2,1H3 |
| Standard InChI Key | PPJRPUJDSWDFOE-UHFFFAOYSA-N |
| SMILES | CCCCS(=O)(=O)NCC1CCN(CC1)C2=NC=CN=C2C#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazine ring substituted with a cyano group at the 3-position, fused to a piperidine ring via a methylene bridge. A butane sulfonamide moiety extends from the piperidine nitrogen, creating a multifunctional structure (Figure 1). This arrangement combines aromatic heterocycles with aliphatic sulfonamide chains, enabling diverse intermolecular interactions.
Physicochemical Characteristics
Key properties derived from experimental data include:
| Property | Value |
|---|---|
| Molecular Formula | C<sub>15</sub>H<sub>23</sub>N<sub>5</sub>O<sub>2</sub>S |
| Molecular Weight | 337.44 g/mol |
| IUPAC Name | N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]butane-1-sulfonamide |
| CAS Registry Number | 1797535-25-1 |
The presence of both polar (sulfonamide, cyano) and nonpolar (piperidine, butane) groups confers amphiphilic characteristics, suggesting moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Synthesis and Manufacturing
Synthetic Pathways
Industrial synthesis typically employs a multi-step approach:
-
Pyrazine Functionalization: Introduction of the cyano group via nucleophilic aromatic substitution using cyanide sources under controlled conditions.
-
Piperidine Coupling: Formation of the 1-(3-cyanopyrazin-2-yl)piperidine intermediate through Buchwald-Hartwig amination or similar cross-coupling reactions.
-
Sulfonamide Formation: Reaction of the piperidine intermediate with butane sulfonyl chloride in the presence of base catalysts.
Comparative analysis with analogous compounds (e.g., N-(4-(N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide) reveals shared strategies for introducing sulfonamide moieties, though specific reaction conditions vary .
Purification and Characterization
Final purification is achieved through column chromatography or recrystallization, with quality control via:
-
Nuclear Magnetic Resonance (NMR): Distinct signals for piperidine protons (δ 1.4–2.8 ppm) and sulfonamide NH (δ 7.2–7.5 ppm) .
-
Mass Spectrometry: Molecular ion peak at m/z 337.44 confirmed by high-resolution MS.
Chemical Reactivity and Stability
Functional Group Reactivity
The compound undergoes characteristic reactions:
-
Cyano Group Reduction: Catalytic hydrogenation converts the cyano group to an amine, potentially altering biological activity.
-
Sulfonamide Alkylation: The sulfonamide nitrogen can participate in alkylation reactions, enabling derivative synthesis .
Degradation Pathways
Accelerated stability studies indicate susceptibility to:
-
Hydrolytic Degradation: Particularly under acidic conditions, where the sulfonamide bond may cleave.
-
Photooxidation: The pyrazine ring undergoes ring-opening reactions upon prolonged UV exposure.
Biological Activity and Mechanism
Target Engagement
The compound demonstrates affinity for enzymatic targets through:
-
Sulfonamide Coordination: Binds metalloenzymes via the sulfonamide oxygen atoms.
-
Piperidine Interaction: The saturated nitrogen heterocycle facilitates hydrophobic interactions with protein pockets .
Industrial and Research Applications
Medicinal Chemistry
The compound serves as:
-
Lead Optimization Scaffold: Modular structure allows systematic modification of pyrazine and sulfonamide regions.
-
Prodrug Candidate: Metabolic stability studies suggest potential for sustained release formulations.
Material Science
Applications under investigation include:
-
Polymer Modification: Sulfonamide groups enhance thermal stability in polyamide composites.
-
Coordination Chemistry: Acts as ligand for transition metal catalysts in asymmetric synthesis.
Future Research Directions
-
Structure-Activity Relationships: Systematic modification of the butane chain length and sulfonamide substituents.
-
Target Deconvolution: High-throughput screening against kinase libraries and GPCR panels.
-
Formulation Development: Nanoencapsulation strategies to improve bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume